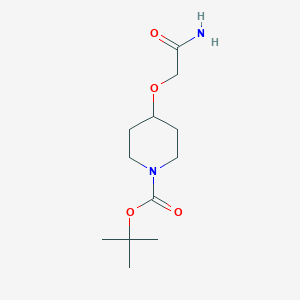
tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate
描述
tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H25NO4 . It is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and biologically active compounds .
作用机制
Target of Action
The primary target of the compound “4-Carbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester” is the SK1 subtype of Human Small-Conductance Ca2±Activated K+ Channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the cellular excitability.
Mode of Action
The compound acts as an activator of small-conductance Ca2±activated K+ (SK, KCa2) channels . It is distinguished from previously published positive modulators of SK channels in several aspects. It is the first SK1-selective compound described, with an EC50 value of 8.2 ± 0.8 μM .
Biochemical Pathways
The compound affects the calcium-response curve of hSK1, left-shifting it from an EC50 (Ca2+) value of 410 ± 20 nM to 240 ± 10 nM in the presence of 10 μM of the compound . This indicates that the compound enhances the sensitivity of the channel to calcium, thereby affecting the calcium signaling pathway.
Result of Action
The activation of the SK1 channels by the compound results in an increase in the maximal current at saturating Ca2+ . This suggests that the compound could enhance the conductance of these channels, thereby affecting the excitability of the cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl oxalyl chloride, followed by the addition of ammonia . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
Chemistry: tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of enzyme inhibitors .
Medicine: The compound is utilized in the development of new drugs, particularly those targeting neurological and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals .
相似化合物的比较
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and oxo groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of a wide range of compounds .
属性
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)17-8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFHYLRXARSNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














